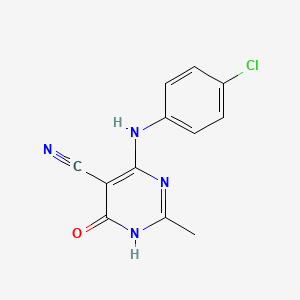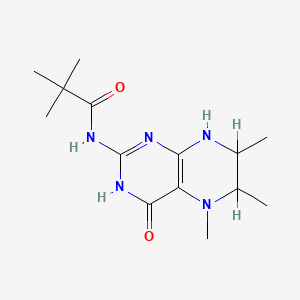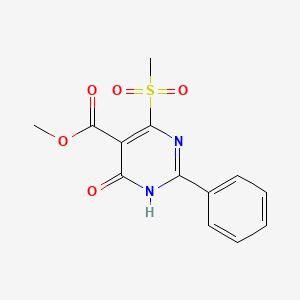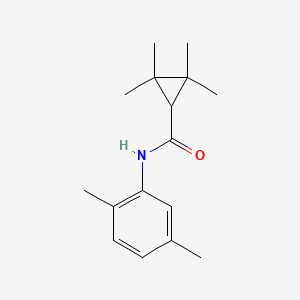
4-(4-Chloroanilino)-6-hydroxy-2-methyl-5-pyrimidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloroanilino)-6-hydroxy-2-methyl-5-pyrimidinecarbonitrile is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloroanilino group, a hydroxy group, and a pyrimidinecarbonitrile moiety, which contribute to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloroanilino)-6-hydroxy-2-methyl-5-pyrimidinecarbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloroaniline with appropriate pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like bentonitic clay to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the catalytic hydrogenation of p-chloronitrobenzene to produce p-chloroaniline, followed by subsequent reactions to introduce the pyrimidinecarbonitrile moiety, is a feasible approach . The use of metal-free catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chloroanilino)-6-hydroxy-2-methyl-5-pyrimidinecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the NH2 group, leading to deamination.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloroanilino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of catalysts, and nucleophiles like ammonia or amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of deaminated products, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
4-(4-Chloroanilino)-6-hydroxy-2-methyl-5-pyrimidinecarbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(4-Chloroanilino)-6-hydroxy-2-methyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The chloroanilino group can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The hydroxy and pyrimidinecarbonitrile moieties contribute to the compound’s overall binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloroaniline: A precursor in the synthesis of the target compound, known for its use in the production of pesticides and dyes.
4-(4-Substituted-anilino)quinoline derivatives: These compounds share structural similarities and have been studied for their anticancer properties.
Uniqueness
4-(4-Chloroanilino)-6-hydroxy-2-methyl-5-pyrimidinecarbonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H9ClN4O |
|---|---|
Poids moléculaire |
260.68 g/mol |
Nom IUPAC |
4-(4-chloroanilino)-2-methyl-6-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H9ClN4O/c1-7-15-11(10(6-14)12(18)16-7)17-9-4-2-8(13)3-5-9/h2-5H,1H3,(H2,15,16,17,18) |
Clé InChI |
GORZEKPNVNJNAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C(=O)N1)C#N)NC2=CC=C(C=C2)Cl |
Solubilité |
9.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(4-Bromo-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13377196.png)
![N-{[3-methyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-N'-(2-phenylethyl)urea](/img/structure/B13377197.png)
![3-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13377198.png)
![6-Methyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B13377202.png)
![(5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile](/img/structure/B13377203.png)
![2-Oxo-1,3-benzoxathiol-6-yl 3-[3-(trifluoromethyl)phenyl]acrylate](/img/structure/B13377211.png)

![Methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13377225.png)
![3-[(1-Methylimidazo[1,2-a]pyridin-1-ium-2-yl)methoxy]phenyl dimethylcarbamate](/img/structure/B13377230.png)
![4-amino-2,5-dioxo-3,6-dipropyl-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile](/img/structure/B13377233.png)
![N-{2-[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B13377234.png)

![14-Oxa-2,9,11,13,15,17-hexaazatetracyclo[8.7.0.0(3,8).0(12,16)]heptadeca-1(17),3(8),4,6,10,12,15-heptaene](/img/structure/B13377239.png)

